molecular formula C27H32N2O4 B12919482 2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine CAS No. 5428-36-4

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine

Katalognummer: B12919482
CAS-Nummer: 5428-36-4
Molekulargewicht: 448.6 g/mol
InChI-Schlüssel: HGJUZPJYELOJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenyl derivatives with 4-methoxybenzylamine under controlled conditions to form the imidazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process. The industrial methods focus on achieving high purity and yield while minimizing the production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethylamine
  • 4-Methoxyphenylboronic acid
  • 2,4-Dimethoxybenzylamine

Uniqueness

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine is unique due to its imidazolidine ring structure and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

5428-36-4

Molekularformel

C27H32N2O4

Molekulargewicht

448.6 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-1,3-bis[(4-methoxyphenyl)methyl]imidazolidine

InChI

InChI=1S/C27H32N2O4/c1-30-23-10-5-20(6-11-23)18-28-15-16-29(19-21-7-12-24(31-2)13-8-21)27(28)22-9-14-25(32-3)26(17-22)33-4/h5-14,17,27H,15-16,18-19H2,1-4H3

InChI-Schlüssel

HGJUZPJYELOJLV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2CCN(C2C3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.